molecular formula C7H9F3N4 B3029286 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 611240-66-5

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B3029286
CAS No.: 611240-66-5
M. Wt: 206.17
InChI Key: PAWAGYHVYVPOCT-UHFFFAOYSA-N
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Description

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a fluorinated heterocyclic compound featuring a fused triazolo-pyrazine scaffold. Its structure includes a methyl group at the 8-position and a trifluoromethyl (CF₃) substituent at the 3-position, which enhance lipophilicity and metabolic stability—critical properties in medicinal chemistry . This compound is structurally related to intermediates used in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment .

Properties

IUPAC Name

8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4/h4,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWAGYHVYVPOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740358
Record name 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611240-66-5
Record name 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of sulfonylation reagents under low-temperature conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the triazolopyrazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrazine, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of specific molecular targets, such as c-Met kinase and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these targets, the compound can induce apoptosis and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Applications/Findings References
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 8-CH₃, 3-CF₃ 228.6 (HCl salt) Intermediate in fluorinated drug synthesis; limited commercial availability
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 8-Cl, 3-CF₃ 236.6 Anticancer intermediate; optimized synthesis yields >55%
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 7-NO, 3-CF₃ 250.2 Genotoxic impurity in sitagliptin; regulated to <37 ng/day due to carcinogenic risk
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl 8-C₆H₅, 3-CF₃ 304.7 Research chemical; no reported bioactivity
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl 3-CF₃ (unsubstituted at 8-position) 228.6 Sitagliptin intermediate; ≥98% purity; used in scalable synthesis
(8R)-8-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-ylmethanone 8-CH₃, 3-thiadiazolyl, 4-F-C₆H₄CO- 358.4 Fezolinetant (neurokinin-1 receptor antagonist); advanced clinical development

Structural and Functional Insights

  • Substituent Effects: Methyl vs. Chloro: The 8-methyl derivative (target compound) offers steric hindrance and enhanced lipophilicity compared to the 8-chloro analog, which is more electrophilic and prone to nucleophilic substitution . Trifluoromethyl (CF₃): Universally retained across analogs for metabolic stability and electron-withdrawing effects, critical for binding to hydrophobic enzyme pockets . Nitroso (NO) Group: Introduces genotoxicity in the 7-nitroso analog, necessitating stringent impurity control in pharmaceuticals .

Biological Activity

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrazine class and is characterized by its unique molecular structure, which includes a trifluoromethyl group that enhances its pharmacological properties.

  • Molecular Formula : C7H9F3N4
  • CAS Number : 762240-93-7
  • Molecular Weight : 0 (not specified in the source)

The compound's structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it a versatile scaffold for drug development.

Anticancer Properties

Research indicates that derivatives of triazolopyrazine, including this compound, exhibit significant anticancer activity. A study demonstrated that related compounds showed antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29), with one derivative exhibiting an IC50 range of 6.587 to 11.10 µM against HT-29 cells. This activity was linked to the induction of apoptosis through mitochondrial pathways by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2) .

Antibacterial Activity

The antibacterial potential of triazolo[4,3-a]pyrazine derivatives has also been explored. In vitro studies have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, certain derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the triazolopyrazine ring could enhance antibacterial efficacy.

The mechanism underlying the biological activities of these compounds often involves interactions with key biological targets:

  • Anticancer Mechanism : The activation of the mitochondrial apoptotic pathway suggests that these compounds can trigger programmed cell death in cancer cells.
  • Antibacterial Mechanism : The interaction with DNA gyrase and topoisomerase IV is crucial for their antibacterial action. These enzymes are pivotal in DNA replication and transcription; thus, inhibiting them can disrupt bacterial growth .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AnticancerHT-29 Colon Cancer6.587 - 11.10 µM
AntibacterialStaphylococcus aureus32 μg/mL
AntibacterialEscherichia coli16 μg/mL

Structure–Activity Relationship Insights

Modification SiteEffect on ActivityExample Compound
R1 (Indole Group)Increased antibacterial activityCompound 1a
R2 (Aliphatic Chain)Enhanced cell permeabilityCompound 1f
Aromatic Groupsπ-π stacking interactionsCompound 1d

Case Study: Anticancer Activity Assessment

In a detailed study focusing on the anticancer properties of triazolopyrazine derivatives, researchers synthesized various compounds and evaluated their effects on colon cancer cell lines. One notable compound demonstrated significant cytotoxicity by inducing apoptosis via mitochondrial pathways. The findings suggest that further optimization of these derivatives could lead to novel anticancer agents with improved efficacy .

Case Study: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of synthesized triazolopyrazine derivatives against common pathogens. Results indicated that specific structural modifications could significantly enhance activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional group positioning in optimizing antibacterial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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